1,2-Dibromo-4,5-difluorobenzene

Descripción general

Descripción

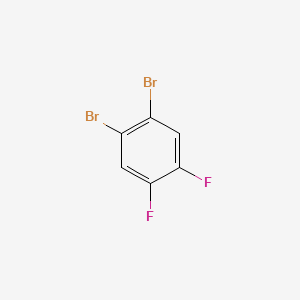

1,2-Dibromo-4,5-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2. It is a derivative of benzene, characterized by the presence of two bromine atoms and two fluorine atoms attached to the benzene ring. This compound is known for its applications as an intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-difluorobenzene can be synthesized through the bromination of 1,2-difluorobenzene. The process involves dispersing iron powder in 1,2-difluorobenzene and adding bromine dropwise while maintaining the temperature at around 20°C. After the addition of bromine, the temperature is gradually increased to 50°C, and the reaction is continued for a few hours. The product is then extracted using ethyl acetate and purified .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient extraction and purification techniques is crucial in industrial settings to meet the quality standards required for its applications .

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dibromo-4,5-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.

Common Reagents and Conditions:

Organometallic Reagents: Used for substitution reactions.

Palladium Catalysts: Employed in coupling reactions like the Suzuki-Miyaura reaction.

Major Products Formed:

Biaryl Compounds: Formed through coupling reactions.

Substituted Benzene Derivatives: Obtained from substitution reactions

Aplicaciones Científicas De Investigación

Organic Synthesis

Versatile Building Block

1,2-Dibromo-4,5-difluorobenzene serves as a crucial intermediate in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. It is particularly useful for introducing bromine and fluorine substituents into aromatic compounds, which can enhance biological activity or modify physical properties.

Case Study: Synthesis of Fluorinated Compounds

In a study involving nucleophilic aromatic substitution, this compound was utilized to synthesize various fluorinated biphenyl derivatives. For instance, it was reacted with carbazole derivatives to yield complex polycyclic structures with potential applications in organic electronics and photonics .

Material Science

Development of Advanced Materials

This compound is employed in the creation of polymers that exhibit enhanced thermal stability and chemical resistance. These properties are essential for developing materials suitable for high-performance applications in industries such as aerospace and electronics.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Aerospace, Electronics |

Environmental Chemistry

Impact Studies

Research has focused on the environmental behavior of brominated and fluorinated compounds like this compound. Studies investigate its degradation pathways and ecological impact, contributing to understanding how such compounds behave in ecosystems and their potential toxicity.

Case Study: Environmental Fate Analysis

A comprehensive study analyzed the persistence of this compound in aquatic environments. Results indicated that while the compound is resistant to biodegradation, its breakdown products were less harmful than the parent compound .

Analytical Chemistry

Reference Standard Usage

In analytical laboratories, this compound is frequently used as a reference standard for calibrating instruments. Its consistent properties allow for accurate measurements in various analytical techniques such as gas chromatography and mass spectrometry.

Application Example: Calibration Techniques

The compound has been used to calibrate high-performance liquid chromatography (HPLC) systems to ensure accurate quantification of similar halogenated compounds in environmental samples .

Mecanismo De Acción

The mechanism of action of 1,2-dibromo-4,5-difluorobenzene involves its reactivity due to the presence of bromine and fluorine atoms. These halogen atoms make the compound susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .

Comparación Con Compuestos Similares

- 1,2-Dibromo-4,5-dichlorobenzene

- 1,2-Dibromo-4,5-diiodobenzene

- 1,2-Dibromo-4,5-difluorobenzene

Comparison: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs with different halogen atoms, it exhibits different reactivity patterns and physical properties, making it suitable for specific applications in pharmaceuticals and liquid crystal materials .

Actividad Biológica

1,2-Dibromo-4,5-difluorobenzene (DBDFB) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.885 g/mol. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C₆H₂Br₂F₂

- Molecular Weight : 271.885 g/mol

- CAS Number : 64695-78-9

- IUPAC Name : this compound

- InChI Key : JTEZQWOKRHOKDG-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of DBDFB indicates that it may exhibit various pharmacological effects. The following sections summarize key findings from studies focusing on its cytotoxicity, mutagenicity, and potential therapeutic applications.

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the effects of DBDFB on different cell lines. For example:

- In a study involving human leukemia cells, DBDFB showed significant cytotoxic effects with an IC₅₀ value (the concentration required to inhibit cell growth by 50%) of approximately 5 µM. This indicates a potent ability to induce cell death in cancer cells, suggesting potential as an anticancer agent .

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| Human Leukemia Cells | 5 | Significant cytotoxicity |

Mutagenicity

The mutagenic potential of DBDFB has also been investigated using the Ames test, which assesses the mutagenic effect of compounds on bacterial strains. Results indicated that:

- DBDFB was found to be mutagenic in certain strains of Salmonella typhimurium, particularly in the presence of metabolic activation (S9 mix). The observed mutation frequency suggests that it may pose genetic risks upon exposure .

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of DBDFB:

- Antimicrobial Activity : Preliminary tests have shown that DBDFB exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL, indicating its effectiveness as an antimicrobial agent .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Effective |

| Escherichia coli | 20 | Moderate effectiveness |

Case Studies

-

Case Study on Anticancer Activity :

A research project focused on the anticancer properties of halogenated compounds included DBDFB as a candidate. The study demonstrated that treatment with DBDFB led to apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that DBDFB could be further developed as a lead compound for cancer therapy . -

Environmental Impact Assessment :

An environmental study assessed the impact of DBDFB in aquatic ecosystems. It was determined that exposure to this compound could affect aquatic life, particularly fish species, leading to behavioral changes and reproductive issues at concentrations above 50 µg/L .

Propiedades

IUPAC Name |

1,2-dibromo-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEZQWOKRHOKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215026 | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; mp = 33-35 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64695-78-9 | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64695-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64695-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-4,5-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56N35RZH2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-dibromo-4,5-difluorobenzene facilitate solvent-free synthesis, and what are the advantages of this approach?

A: this compound acts as a template in the solvent-free synthesis of rctt-tetrakis(4-pyridyl)cyclobutane []. It forms a co-crystal with the precursor molecules through dry vortex grinding. Upon exposure to light, a [2 + 2] cycloaddition reaction occurs, forming the desired cyclobutane product. Importantly, this compound sublimes during this process, leaving behind the virtually pure photoproduct [].

Q2: How does this compound influence the performance of organic solar cells?

A: this compound functions as a volatile additive in organic solar cells []. It interacts with both the polymer donor and small molecule acceptor materials in the active layer. Due to its polar nature, it exhibits strong dipole-dipole interactions with the active layer components []. This influences the crystallization kinetics of both donor and acceptor materials during film formation, leading to a more favorable nanoscale morphology []. This improved morphology enhances charge transport and reduces recombination losses, ultimately leading to improved solar cell performance [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.